molecular formula C10H16O2 B082012 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one CAS No. 14087-71-9

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

Cat. No. B082012
CAS RN: 14087-71-9
M. Wt: 168.23 g/mol
InChI Key: XAKBEOUVVTWXNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one involves multiple steps starting from readily available materials. Notable methods include the formation of β-lactam rings and the use of Mukaiyama-Ohno’s method for constructing basic skeletons similar to penicillin-type β-lactams (Chiba, Sakaki, Takahashi, & Kaneko, 1985). Additionally, the synthesis of related oxabicycloheptane structures has been demonstrated through methods like controlled ozonolysis and the interaction between oxygen lone-pair orbitals and α,β-unsaturated ketone functions (Röser, Carrupt, Vogel, Honegger, & Heilbronner, 1990).

Molecular Structure Analysis

Molecular structure analyses of compounds similar to 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one have shown normal geometry for the oxabicycloheptane unit and detailed stereochemistry deduced by NMR spectroscopy (Brown, Corbett, & Howarth, 1977). The crystal and molecular structure analyses provide insights into the rigidity and stereochemical configurations of these molecules.

Chemical Reactions and Properties

The chemical reactivity and properties of 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one derivatives involve a variety of reactions, including Diels-Alder reactions, which are a cornerstone for synthesizing derivatives. These reactions are controlled by remote substituents, demonstrating the compound's versatility in synthetic chemistry (Metral, Lauterwein, & Vogel, 1986).

Physical Properties Analysis

The physical properties of related compounds have been extensively studied, focusing on factors like crystallinity, hydrogen bonding, and the formation of two-dimensional networks. These studies reveal how structural elements influence the compound's physical stability and interactions (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Chemical Properties Analysis

The chemical properties analysis of compounds akin to 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one includes their reactivity towards various chemical transformations. These transformations are crucial for the synthesis of more complex molecules and for understanding the reactivity patterns of oxabicycloheptanes (Yu, 2005).

Scientific Research Applications

  • Interaction with Other Chemical Functions : A study highlighted the interactions between oxygen lone-pair orbitals of ether and α,β-unsaturated ketone functions in similar oxabicyclo compounds. This interaction was investigated using photoelectron spectroscopy and computational methods, underscoring the significance of such compounds in understanding molecular interactions (Röser et al., 1990).

  • Structural Analysis and Crystal Formation : Another research focused on the structure of a related compound, highlighting its normal geometry and how the molecules are linked in the crystal, forming two-dimensional networks. This information is critical for understanding the material properties of these compounds (Kelly et al., 2012).

  • Use in Cured Resins Manufacturing : A compound structurally similar to 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one was used in the United States until 1965 for manufacturing cured resins, indicating its potential application in industrial processes (1999).

  • Role in Chiral Building Blocks for Terpenoids : A study described the use of a related compound as a chiral building block for synthesizing terpenoids, showcasing its application in organic synthesis and potentially in pharmaceuticals (Yu, 2005).

  • Promoting Gas Hydrates Formation : Research on oxabicyclic compounds, including 7-oxabicyclo[4.1.0]heptane, revealed their utility as promoters for gas hydrates, offering potential applications in energy and environmental technology (Seol et al., 2020).

  • Synthetic Applications : Studies have explored the use of such compounds in the catalyzed synthesis of cyclic compounds, indicating their role in creating complex organic molecules (Crammer et al., 1984).

  • Thermochemical Properties : Understanding the thermochemical properties of oxabicycloheptenes, including those similar to 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, is vital for their application in atmospheric chemistry and material science (Bozzelli et al., 2006; Bozzelli & Rajasekaran, 2007).

  • Enthalpy of Polymerization : Research on the enthalpy of polymerization of oxabicycloheptanes provides insight into the energy changes associated with polymer formation from these compounds, relevant in polymer science and engineering (Andruzzi et al., 1987; Andruzzi et al., 1977).

Safety And Hazards

The safety and hazards associated with 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing to prevent exposure and ensure safe use .

Future Directions

The future directions for research and applications of 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one are not specified in the available resources. Given its complex structure, it could potentially be of interest in the fields of organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKBEOUVVTWXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C2(C)C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

CAS RN

14087-71-9, 22841-82-3
Record name (-)-Dihydrochrysanthemolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014087719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrochrysanthemolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022841823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 2
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 3
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 4
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 5
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 6
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

Citations

For This Compound
3
Citations
J d'Angelo, G Revial, R Azerad… - The Journal of Organic …, 1986 - ACS Publications
A highly selective synthesis of (lR, 3S)-cis-chrysanthemic acid (la), a key intermediate in theindustrial preparation of major unnatural pyrethrinoid-type insecticides [deltamethrin (2) …
Number of citations: 38 pubs.acs.org
J Fiori, M Bragieri, MC Zanotti, A Liverani… - … of Chromatography A, 2005 - Elsevier
A previous GC/MS study highlighting the impurity profile of the synthetic pesticide d-allethrin is extended here to validate and confirm the impurities identity through the development of …
Number of citations: 14 www.sciencedirect.com
H Zhan, Y Huang, Z Lin, P Bhatt, S Chen - Environmental research, 2020 - Elsevier
The significant applications of pyrethroid insecticides in agro-ecosystem and household environments have raised serious environmental concerns. Environmental bioremediation has …
Number of citations: 121 www.sciencedirect.com

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